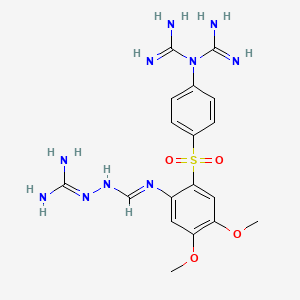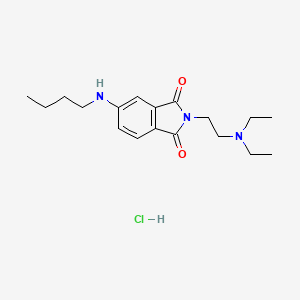
Fluorouracil sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Fluorouracil sodium is synthesized through a multi-step chemical process. The synthesis typically begins with the fluorination of uracil, a naturally occurring pyrimidine nucleobase. The fluorination is achieved using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The resulting 5-fluorouracil is then converted to its sodium salt form by reacting it with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the fluorination and subsequent reactions are carefully monitored to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Fluorouracil sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to form dihydrofluorouracil.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Forms dihydrofluorouracil.
Substitution: Results in substituted pyrimidine derivatives.
科学的研究の応用
Fluorouracil sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution and other reactions involving pyrimidine analogs.
Biology: Employed in studies of DNA and RNA synthesis inhibition, providing insights into cellular processes and genetic regulation.
Medicine: Extensively used in cancer research to develop and test new chemotherapy regimens.
作用機序
Fluorouracil sodium exerts its effects by interfering with the synthesis of DNA and RNA. After entering the cell, it is converted into active metabolites, including fluorodeoxyuridine monophosphate (F-dUMP) and fluorouridine triphosphate (F-UTP). F-dUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to a depletion of thymidine triphosphate and subsequent DNA damage. F-UTP is incorporated into RNA, disrupting RNA processing and function .
類似化合物との比較
Fluorouracil sodium is often compared with other pyrimidine analogs and antimetabolites, such as:
Capecitabine: An oral prodrug of fluorouracil that is converted to fluorouracil in the body. It offers the advantage of oral administration but has similar side effects.
Tegafur: Another prodrug of fluorouracil, often combined with other agents to enhance its efficacy.
Cytarabine: A pyrimidine analog used primarily in the treatment of leukemia.
This compound is unique in its ability to be used both topically and intravenously, providing flexibility in its application for different types of cancers .
特性
CAS番号 |
14787-18-9 |
|---|---|
分子式 |
C4H2FN2NaO2 |
分子量 |
152.06 g/mol |
IUPAC名 |
sodium;5-fluoro-1H-pyrimidin-3-ide-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1 |
InChIキー |
XLBUSGPKSVRQSF-UHFFFAOYSA-M |
正規SMILES |
C1=C(C(=O)[N-]C(=O)N1)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


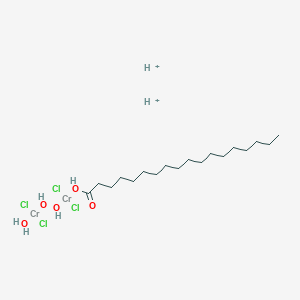

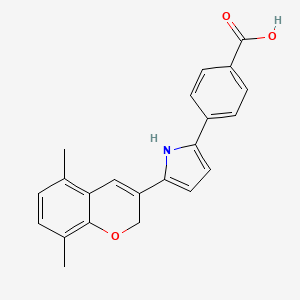
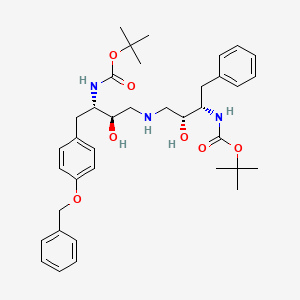
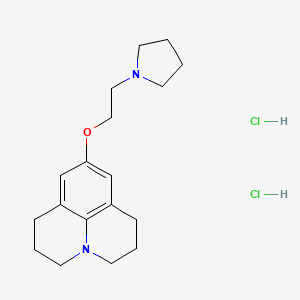


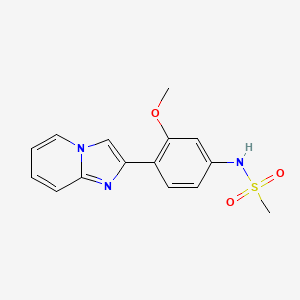
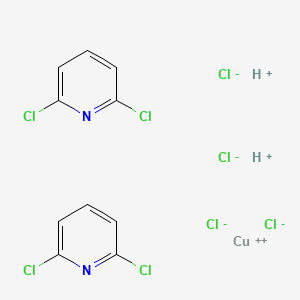
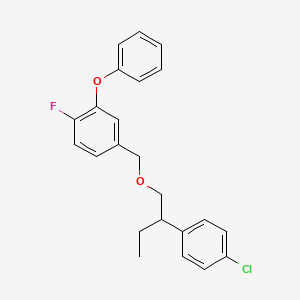
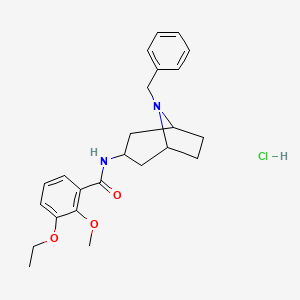
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
